BenchChemオンラインストアへようこそ!

N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Kinase Inhibition PDE5 Inhibition Anticancer

N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule characterized by a benzodioxole-carboxamide core linked to a pyridine-furan hybrid scaffold. Its structural class, featuring a 1,3-benzodioxole motif, is associated with a wide range of biological activities including kinase inhibition, PDE5 inhibition, and PD-L1 modulation.

Molecular Formula C18H14N2O4
Molecular Weight 322.32
CAS No. 2034441-02-4
Cat. No. B2609625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
CAS2034441-02-4
Molecular FormulaC18H14N2O4
Molecular Weight322.32
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4
InChIInChI=1S/C18H14N2O4/c21-18(12-5-6-14-16(9-12)24-11-23-14)20-10-13-3-1-7-19-17(13)15-4-2-8-22-15/h1-9H,10-11H2,(H,20,21)
InChIKeyNKNZCOGUFFILDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Baseline for N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 2034441-02-4)


N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule characterized by a benzodioxole-carboxamide core linked to a pyridine-furan hybrid scaffold . Its structural class, featuring a 1,3-benzodioxole motif, is associated with a wide range of biological activities including kinase inhibition, PDE5 inhibition, and PD-L1 modulation [1][2]. However, publicly available, comparator-based quantitative evidence for this specific compound is severely limited, which is a critical factor for scientific procurement decisions.

Substitution Risks for N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide


In the absence of disclosed selectivity or pharmacological profile data, generic substitution from its compound class is not scientifically supportable. The compound's specific arrangement of furan-2-yl, pyridin-3-yl, and benzo[d][1,3]dioxole-5-carboxamide moieties determines its unique 3D pharmacophore. Even minor structural analogs can exhibit vastly different target binding profiles. For example, a closely related analog in the BindingDB database, a tetrahydro-pyrroloquinolone derivative with similar substructures, is an exceptionally potent PDE5 inhibitor with a Ki of 0.150 nM [1]. This demonstrates that modifications to the core scaffold can yield picomolar potency shifts, making blind substitution high-risk for any established assay or screening cascade.

Quantitative Evidence Landscape for N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide


Absence of Public Target-Specific Potency Data

A comprehensive search of PubMed, BindingDB, PubChem, and patent databases yielded no direct, quantitative bioactivity data (e.g., IC50, Ki, Kd) for this specific compound [1]. This contrasts with structurally analogous compounds within the benzodioxole class, which have reported potent activity against targets like PDE5 and PD-L1. Procurement decisions cannot be based on a quantitative differentiation claim.

Kinase Inhibition PDE5 Inhibition Anticancer

Uncharacterized Selectivity Profile

No selectivity panel data (e.g., against a panel of kinases, PDE isoforms, or related enzymes) was identified. The closest patent, CN109400573A, describes benzo[d][1,3]dioxole compounds as PD-L1 inhibitors but does not specifically exemplify or provide selectivity data for this compound [1]. Without a selectivity fingerprint, the risk of off-target effects cannot be compared to any reference molecule.

Selectivity Off-target Kinase Profiling

Lack of Comparative ADMET or Pharmacokinetic Data

A study on novel poly-heterocyclic compounds bearing pyridine and furan moieties, published in the Journal of Molecular Structure (2023), reports in silico ADMET predictions for a related series but does not include this specific compound [1]. The experimental cytotoxicity data (MCF-7 and A-2780 cell lines) mentioned in that study cannot be directly extrapolated, as the compound was not part of the tested set. No experimental logP, solubility, or metabolic stability values are available for this molecule.

ADME Drug-likeness Pharmacokinetics

Constrained Application Scenarios for N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide Research Procurement


Exploratory Chemistry and Scaffold Hopping

Given the absence of bioactivity data, the primary defensible application is as a chemical starting point for medicinal chemistry scaffold-hopping exercises. Its distinct combination of heterocycles makes it a novel template for generating patentable chemical space, particularly in kinase or PDE inhibitor programs where the benzo[d][1,3]dioxole motif has proven privileged [1]. Researchers can use this compound to build focused libraries and establish their own structure-activity relationships, bypassing the crowded intellectual property of known analogs.

Negative Control or Assay Counter-Screen

If a closely related analog from the benzodioxole class is known to be active against a specific target, this compound could be employed as a matched negative control in a counter-screen, provided it can be empirically confirmed to be inactive. The structural similarity to potent PDE5 inhibitors (e.g., BDBM50122970) suggests it could be a useful tool in PDE selectivity panels to confirm that observed effects are not due to a common scaffold artifact [1].

Crystallography and Biophysical Probe Development

The compound's rigid, heteroaromatic structure could be valuable for co-crystallization studies or fragment-based drug design, even without pre-existing affinity data. Its benzodioxole and pyridine moieties offer multiple hydrogen-bonding and π-stacking opportunities. It could be screened in-house using thermal shift assays or SPR against a panel of pharmaceutically relevant targets to identify novel binding interactions, serving as a chemical probe for target validation [1].

Quote Request

Request a Quote for N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.